molecular formula C21H25N3O4 B5912940 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE

2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE

Cat. No.: B5912940
M. Wt: 383.4 g/mol
InChI Key: WRBOLADBFNFHCJ-JCMHNJIXSA-N
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Description

2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE is a complex organic compound with the molecular formula C21H25N3O4 and a molecular weight of 383.451 g/mol . This compound is known for its unique structure, which includes a piperazine ring and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE typically involves the reaction of 2,6-dimethoxybenzaldehyde with 4-phenylpiperazine under specific conditions to form the imine intermediate. This intermediate is then acetylated to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are usually conducted under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors in the body, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-DIMETHOXY-4-[(Z)-[(4-PHENYLPIPERAZIN-1-YL)IMINO]METHYL]PHENYL ACETATE lies in its combination of a piperazine ring and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[2,6-dimethoxy-4-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-16(25)28-21-19(26-2)13-17(14-20(21)27-3)15-22-24-11-9-23(10-12-24)18-7-5-4-6-8-18/h4-8,13-15H,9-12H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBOLADBFNFHCJ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N\N2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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